5-bromo-4-chloro-1-methylpyridin-2(1H)-one
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Overview
Description
5-bromo-4-chloro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound It is characterized by a pyridine ring substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one typically involves the halogenation of 1-methylpyridin-2(1H)-one. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents like acetonitrile or dichloromethane
Catalyst: Lewis acids such as aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-chloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group.
Reduction Reactions: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Carboxylated derivatives.
Reduction: Dehalogenated pyridinones.
Scientific Research Applications
5-bromo-4-chloro-1-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, altering their activity. The bromine and chlorine atoms can form halogen bonds with biological targets, enhancing binding affinity.
Material Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methylpyridin-2(1H)-one
- 5-bromo-1-methylpyridin-2(1H)-one
- 5-bromo-4-chloropyridin-2(1H)-one
Uniqueness
5-bromo-4-chloro-1-methylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and binding properties. This dual halogenation makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-4-chloro-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVPKYINGLQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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